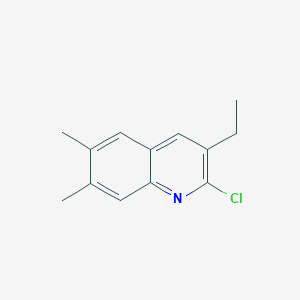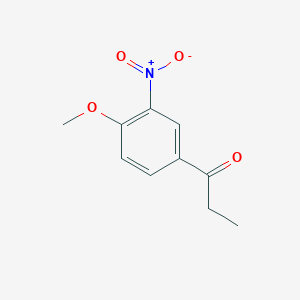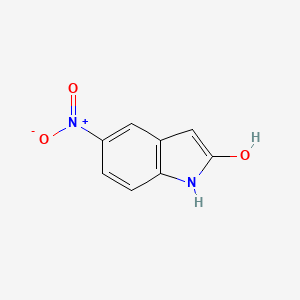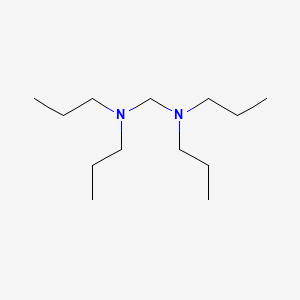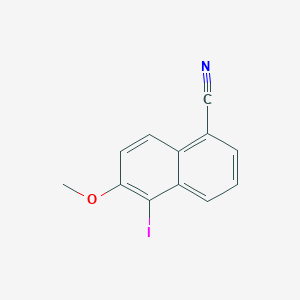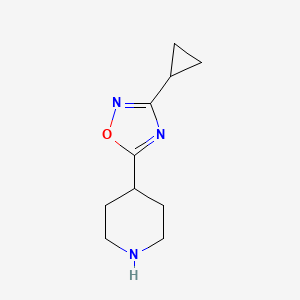
1-(3-Cyanophenyl)-3-(propan-2-yl)urea
Übersicht
Beschreibung
1-(3-Cyanophenyl)-3-(propan-2-yl)urea, also known as CPPU, is an organosulfur compound which has been studied for its potential applications in scientific research. CPPU is a member of the urea family, and it has been used in numerous scientific experiments due to its unique properties. CPPU is a white crystalline solid with a melting point of 158°C. It is soluble in water, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
1-(3-Cyanophenyl)-3-(propan-2-yl)urea has been studied in the context of cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides that have various applications due to their ability to form host-guest complexes. In one study, the complexation behaviors of different stilbenes, including derivatives of 1-(3-Cyanophenyl)-3-(propan-2-yl)urea with cyclodextrins, were investigated. These complexes showed the potential to function as molecular devices due to their photoisomerization properties (Lock et al., 2004).
Hydrogel Formation
Urea derivatives have been shown to form hydrogels in acidic environments. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, and the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion present. These findings indicate potential applications in designing materials with specific mechanical properties (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Morphogenesis
Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. These compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been extensively used in plant morphogenesis studies. These substances can enhance adventitious root formation, highlighting their significance in agricultural and botanical research (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including 1-aryl-3-(1-acylpiperidin-4-yl)urea, have been studied for their potential as enzyme inhibitors and for their anticancer properties. These compounds have shown effectiveness in inhibiting human and murine soluble epoxide hydrolase, which is significant in the context of reducing inflammatory pain and potentially in cancer treatment (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJJEPFKGJZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





